4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653334
InChI: InChI=1S/C11H15NO2S/c1-12(9-2-4-14-5-3-9)10-6-11(7-13)15-8-10/h6-9H,2-5H2,1H3
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17653334

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO2S/c1-12(9-2-4-14-5-3-9)10-6-11(7-13)15-8-10/h6-9H,2-5H2,1H3
Standard InChI Key NZGWSYJNVZMHCP-UHFFFAOYSA-N
Canonical SMILES CN(C1CCOCC1)C2=CSC(=C2)C=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 4-position with a methyl(oxan-4-yl)amino group and at the 2-position with an aldehyde moiety . The oxan-4-yl (tetrahydropyran-4-yl) group contributes to the molecule's three-dimensional conformation, influencing its reactivity and interaction with other molecules.

2D and 3D Structural Depictions

The 2D structure, represented by the SMILES string CN(C1CCOCC1)C2=CSC(=C2)C=O, highlights the connectivity of atoms . Computational models of the 3D conformation reveal steric interactions between the aldehyde group and the tetrahydropyran ring, which may affect its catalytic or binding properties .

Systematic Nomenclature

The IUPAC name, 4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde, systematically describes the substituents’ positions and the parent thiophene framework . Alternative synonyms include 1564680-38-1 and EN300-725673, which are identifiers used in chemical databases .

Physicochemical Properties

Molecular Weight and Formula

The molecular formula C11H15NO2S\text{C}_{11}\text{H}_{15}\text{NO}_{2}\text{S} corresponds to a monoisotopic mass of 225.08234989 Da, as computed by PubChem . The molecular weight of 225.31 g/mol places it in the mid-range for small organic molecules, facilitating its handling in laboratory settings.

Computed Physicochemical Parameters

Key computed properties include:

PropertyValueSignificance
XLogP31.9Indicates moderate lipophilicity, suitable for membrane permeability .
Hydrogen Bond Donors0Suggests limited capacity for hydrogen bonding .
Hydrogen Bond Acceptors4Reflects potential for polar interactions .
Rotatable Bond Count3Implies conformational flexibility .
Topological Polar Surface Area57.8 ŲPredicts moderate solubility in polar solvents .

These properties are critical for predicting the compound’s behavior in reactions and biological systems.

Synthetic Pathways and Derivatives

Derivatives and Analogues

The compound’s aldehyde group permits derivatization through reactions such as:

  • Reduction: Conversion to a hydroxymethyl group using sodium borohydride.

  • Oxidation: Formation of a carboxylic acid with strong oxidizing agents.

  • Condensation: Formation of Schiff bases with primary amines.

Comparative analysis with related thiophene derivatives reveals distinct electronic and steric profiles:

CompoundKey Structural DifferenceFunctional Implications
Thiophene-2-carbaldehydeLacks methyl(oxan-4-yl)amino groupReduced steric hindrance and solubility .
5-(Dimethylamino)thiophene-2-carbaldehydeDimethylamino substitutionAltered electronic properties and reactivity .

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